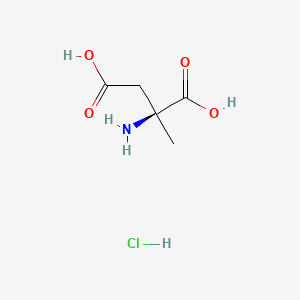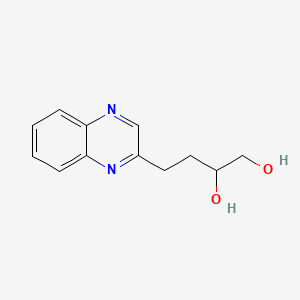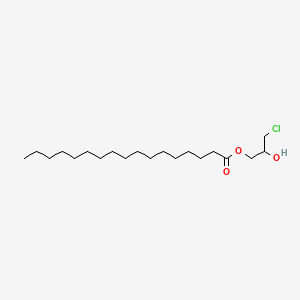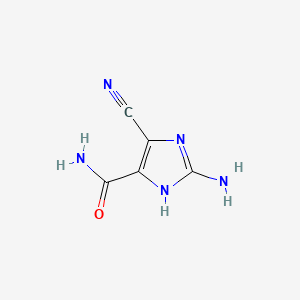
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO5 It is known for its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and an ester group
Vorbereitungsmethoden
The synthesis of 3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) typically involves the reaction of pyrrolidine derivatives with ethoxy and dioxo groups under specific conditions. The industrial production methods may vary, but they generally include the following steps:
Starting Materials: The synthesis begins with pyrrolidine and appropriate ethoxy and dioxo reagents.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) can be compared with other similar compounds, such as:
Pyrrolidinecarboxylic acid derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups.
Ethoxy and dioxo compounds: These compounds have similar ethoxy and dioxo groups but may lack the pyrrolidine ring.
Methyl esters: These compounds contain the methyl ester group but differ in their overall structure and reactivity.
Eigenschaften
CAS-Nummer |
106180-91-0 |
|---|---|
Molekularformel |
C8H11NO5 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
methyl 1-ethoxy-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-3-14-9-4-5(8(12)13-2)6(10)7(9)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
APQIYXYUPPHEOQ-UHFFFAOYSA-N |
SMILES |
CCON1CC(C(=O)C1=O)C(=O)OC |
Kanonische SMILES |
CCON1CC(C(=O)C1=O)C(=O)OC |
Synonyme |
3-Pyrrolidinecarboxylicacid,1-ethoxy-4,5-dioxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)






![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)





